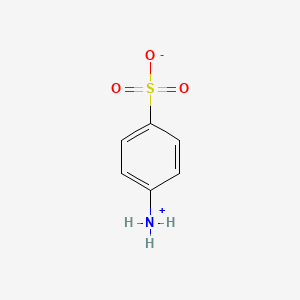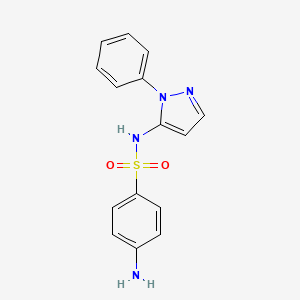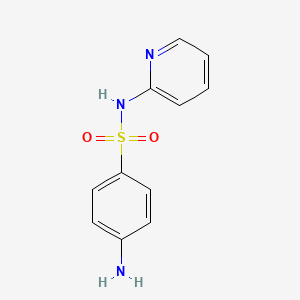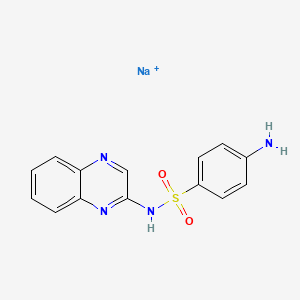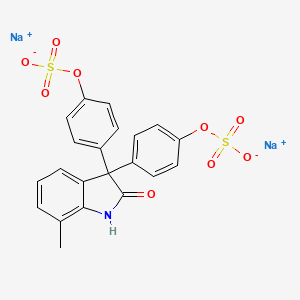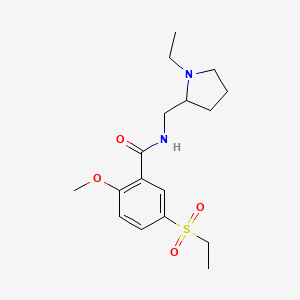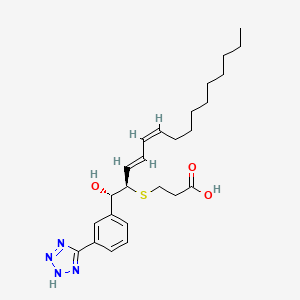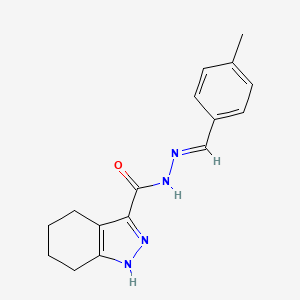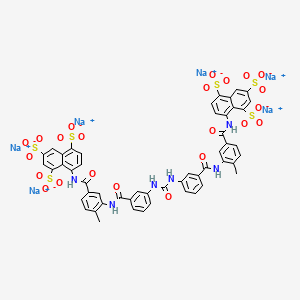![molecular formula C23H26N2O4 B1682783 (E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 1164462-05-8](/img/structure/B1682783.png)
(E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
説明
(E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, also known as MTPA, is a synthetic derivative of the naturally occurring indole alkaloid, tryptamine. MTPA is an agonist of the 5-HT2A serotonin receptor, which is responsible for a variety of physiological and psychological functions. MTPA has been used in a variety of scientific research applications, including in vivo and in vitro studies.
科学的研究の応用
Biochemical Characterization
Research has been conducted on the biochemical characterization of proteins related to TG4, studying their presence in human tissues beyond the prostate and analyzing their transamidase activity .
Pharmacology
TG4-155 has been identified as a small molecule antagonist with potential implications in seizure-induced mediation of neurological disorders. It has shown selectivity for certain human receptors, which could be crucial for its pharmacological applications .
特性
IUPAC Name |
(E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-16-13-18-7-5-6-8-19(18)25(16)12-11-24-22(26)10-9-17-14-20(27-2)23(29-4)21(15-17)28-3/h5-10,13-15H,11-12H2,1-4H3,(H,24,26)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHUXHFZLMFETJ-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of TG4-155, and what are its downstream effects?
A1: (E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, commonly known as TG4-155, is a selective antagonist of the Prostaglandin E2 receptor subtype EP2 [, , , ]. By blocking the binding of Prostaglandin E2 (PGE2) to EP2, TG4-155 inhibits the activation of downstream signaling pathways associated with EP2, such as the cAMP pathway []. This inhibition has been shown to mitigate inflammatory responses and neuronal damage in various models [, , , ].
Q2: What is the role of EP2 in mediating the effects of Cyclooxygenase-2 (COX-2) following status epilepticus (SE)?
A2: Following SE, COX-2, an enzyme involved in inflammation, is induced and produces PGE2 [, ]. PGE2 can activate the EP2 receptor, contributing to neuroinflammation and neuronal damage. Studies using TG4-155 demonstrated that blocking EP2 could reduce neuronal injury, decrease the release of inflammatory mediators, and attenuate blood-brain barrier permeability after SE, suggesting a crucial role of EP2 in COX-2 mediated brain injury [, ].
Q3: How does TG4-155 impact microglial activation and inflammatory responses?
A3: TG4-155 demonstrated an ability to suppress COX-2 mRNA induction in cultured microglia stimulated by EP2 activation []. Furthermore, in a microglial cell line expressing human EP2 receptors, TG4-155 effectively inhibited EP2 agonist-induced cAMP elevation []. These findings suggest that TG4-155 may modulate microglial activation and inflammatory responses by interfering with EP2 signaling.
Q4: Does TG4-155 influence osteoclast formation and bone health?
A4: Research suggests that EP2 antagonists, including TG4-155, can inhibit RANKL-induced osteoclast formation in vitro []. TG4-155, along with other EP2 antagonists, significantly reduced the size and number of osteoclasts formed, suggesting a potential role in preventing excessive bone loss during inflammatory conditions like arthritis [].
Q5: What are the potential applications of TG4-155 in treating gliomas?
A5: While the provided abstracts do not directly address the use of TG4-155 in treating gliomas, one paper mentions pharmaceutical compositions of selective EP2 antagonists, including TG4-155, as being effective for treating gliomas []. This suggests ongoing research exploring its potential in targeting EP2 signaling pathways within the context of gliomagenesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



